Structural Elucidation and Stereochemical Characterization of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol: A Comprehensive Analytical Guide
Structural Elucidation and Stereochemical Characterization of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol: A Comprehensive Analytical Guide
Executive Summary
The compound 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is a structurally complex chiral amino alcohol. Featuring a secondary amine that bridges an aromatic ethyl-substituted benzylic moiety and an aliphatic propanol chain, this molecule represents a highly functionalized scaffold relevant to fragment-based drug discovery (FBLD) and asymmetric synthesis[1].
Because the molecule possesses two distinct stereocenters—the benzylic carbon and the C2 carbon of the propanol chain—it exists as four possible stereoisomers (two diastereomeric pairs). This in-depth technical guide establishes a self-validating analytical framework for the complete structural and stereochemical elucidation of this molecule, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).
Molecular Architecture & Causality in Analytical Design
The rational design of an analytical workflow requires a deep understanding of the molecule's structural liabilities and functional handles:
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The Secondary Amine: Acts as a strong basic center, making it highly amenable to positive-ion Electrospray Ionization (ESI+) in mass spectrometry. It also serves as a primary hydrogen-bond donor/acceptor for chiral stationary phase interactions.
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The Benzylic Stereocenter: The C-N bond at the benzylic position is electronically activated. Under collision-induced dissociation (CID), this bond is highly susceptible to heterolytic cleavage due to the resonance stabilization of the resulting carbocation.
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The Vicinal Amino Alcohol Motif: The proximity of the amine and hydroxyl groups allows for intramolecular hydrogen bonding, which rigidifies the molecule's conformation in non-polar solvents, heavily influencing NMR chemical shifts and coupling constants[2].
To fully characterize this molecule, we must deploy an orthogonal workflow that sequentially confirms molecular mass, maps atomic connectivity, and resolves stereoisomeric ambiguity.
Workflow for Comprehensive Characterization
Analytical workflow for the structural elucidation of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol.
Mass Spectrometry (LC-MS/MS) Profiling
Mass spectrometry provides the first layer of structural validation. For secondary amines, ESI+ is the ionization method of choice.
Causality in Fragmentation: When the precursor ion
Quantitative Data: Predicted MS/MS Fragments
| Precursor Ion ( | Fragment Ion ( | Structural Assignment | Causality / Mechanism |
| 236.20 | 218.18 | Dehydration of the primary alcohol group. | |
| 236.20 | 133.10 | Benzylic C-N cleavage yielding the 4-ethyl-α-methylbenzyl cation. | |
| 236.20 | 105.07 | Loss of ethylene ( |
Protocol 1: LC-MS/MS Analytical Method
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
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Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.
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Ionization & Acquisition: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.
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Tandem MS (MRM/Product Ion Scan): Isolate
in Q1. Apply a Collision Energy (CE) ramp of 15–25 eV using Argon as the collision gas. Scan Q3 from to to capture the full fragmentation spectrum.
Nuclear Magnetic Resonance (NMR) Elucidation
While MS confirms the molecular weight and sequence, NMR is required to map the exact atomic connectivity and differentiate the diastereomers. Because the molecule has two chiral centers, a non-stereoselective synthesis will yield a mixture of diastereomers. Diastereomers possess different internal spatial relationships, resulting in distinct magnetic environments and, consequently, doubled peaks in the
Self-Validating Logic (2D NMR): The molecule contains two distinct methyl groups adjacent to methine protons: the benzylic methyl and the alaninol methyl. In a 1D spectrum, these appear as overlapping doublets. To unequivocally assign them, a 2D COSY (Correlation Spectroscopy) experiment is mandatory. The COSY spectrum will show a cross-peak between the benzylic methyl doublet (~1.3 ppm) and the benzylic methine quartet (~3.8 ppm), completely isolating it from the alaninol spin system.
Quantitative Data: NMR Chemical Shift Assignments (CDCl , 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 – 7.25 | Multiplet | 4H | Aromatic protons (4-ethylphenyl ring) |
| 3.80 | Quartet ( | 1H | Benzylic methine (-CH (CH |
| 3.30, 3.55 | Doublet of doublets | 2H | Diastereotopic primary alcohol (-CH |
| 2.85 | Multiplet | 1H | Alaninol methine (-CH (CH |
| 2.65 | Quartet ( | 2H | Ethyl chain methylene (-CH |
| 2.20 | Broad singlet | 2H | Exchangeable protons (-NH -, -OH ) |
| 1.35 | Doublet ( | 3H | Benzylic methyl (-CH(CH |
| 1.25 | Triplet ( | 3H | Ethyl chain methyl (-CH |
| 1.05 | Doublet ( | 3H | Alaninol methyl (-CH(CH |
| (Note: Shifts are predictive and will exhibit slight splitting/doubling depending on the exact diastereomeric ratio of the sample). |
Protocol 2: Advanced NMR Acquisition
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Sample Preparation: Dissolve 15–20 mg of the dried compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -
1D Acquisition: Acquire the
NMR spectrum at 400 MHz (minimum) using 16 scans and a 2-second relaxation delay. Acquire the NMR spectrum at 100 MHz using 1024 scans with broadband proton decoupling. -
2D Connectivity Mapping: Execute a gradient-selected COSY experiment to trace the scalar couplings of the two distinct spin systems (the ethylphenyl system and the propanol system). Execute an HSQC experiment to correlate protons to their directly attached carbons, resolving any ambiguity in the aliphatic region.
Chromatographic Resolution of Stereoisomers
NMR can easily distinguish diastereomers, but it cannot differentiate enantiomers (e.g.,
Causality in Method Development: Normal-phase chromatography is strictly preferred over reversed-phase for chiral amino alcohols. The non-polar bulk solvent (Hexane) forces the polar functional groups of the analyte (the secondary amine and the primary hydroxyl) to strongly interact with the chiral stationary phase (CSP) via hydrogen bonding and dipole-dipole interactions. Furthermore, the addition of a basic modifier (Diethylamine) is a critical self-validating step; it suppresses non-specific ionic interactions between the secondary amine and residual silanols on the silica support, preventing peak tailing and ensuring baseline resolution of the enantiomers.
Protocol 3: Chiral HPLC Separation
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Column Selection: Utilize a polysaccharide-derived chiral stationary phase, such as Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
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Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Hexane / Isopropanol / Diethylamine in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly via sonication.
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System Parameters: Set the flow rate to 1.0 mL/min. Maintain the column compartment at 25°C to ensure reproducible chiral recognition kinetics.
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Detection & Injection: Monitor the eluent via UV detection at 220 nm and 254 nm (targeting the aromatic ring absorption). Inject 10 µL of a 1 mg/mL solution prepared in the mobile phase. Four distinct peaks will elute, representing the separated
, , , and isomers.
Conclusion
The structural elucidation of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol requires a rigorously designed analytical cascade. By leveraging the specific chemical liabilities of the molecule—such as the weak benzylic C-N bond for LC-MS/MS fragmentation, the isolated spin systems for 2D NMR mapping, and the hydrogen-bonding capacity for Chiral HPLC—researchers can achieve absolute structural and stereochemical certainty. This multi-modal approach ensures the high-fidelity characterization required for downstream applications in asymmetric synthesis and drug development.
References
- A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and... Benchchem.
- Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health (NIH).
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. National Institutes of Health (NIH).
- Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. National Institutes of Health (NIH).
Sources
- 1. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers’ Lactamization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
